molecular formula C19H16FNO3 B2859256 Ethyl 1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 931313-57-4

Ethyl 1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B2859256
CAS No.: 931313-57-4
M. Wt: 325.339
InChI Key: HYIVPDNUXHHFOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a fluorinated quinoline derivative characterized by a benzyl group at the N1 position, a fluorine atom at C6, and an ester moiety at C2. Its core structure enables interactions with biological targets such as DNA gyrase and topoisomerase IV, common in fluoroquinolone antibiotics .

Properties

IUPAC Name

ethyl 1-benzyl-6-fluoro-4-oxoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO3/c1-2-24-19(23)16-12-21(11-13-6-4-3-5-7-13)17-9-8-14(20)10-15(17)18(16)22/h3-10,12H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIVPDNUXHHFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents, synthesis pathways, and biological activities. Key structural variations include halogenation patterns, N1 substituents, and ester/amide modifications.

Substituent Variations and Structural Analogues

Table 1: Substituent Comparison of Selected 4-Oxoquinoline-3-carboxylates
Compound Name N1 Substituent C6 Substituent C7 Substituent C8 Substituent Biological Activity Reference
Ethyl 1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Benzyl F H H Not reported (structural focus) Target compound
Ethyl 1-benzyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Benzyl F Cl H Not reported
Ethyl 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate Allyl Cl H H Intermediate for amide synthesis
Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate Cyclopropyl F NH₂ OCH₃ Antibacterial intermediate
Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate H F F F No known hazard

Key Observations:

  • N1 Substituents: The benzyl group in the target compound contrasts with cyclopropyl (e.g., ) or allyl groups (e.g., ). Bulky substituents like benzyl may influence steric interactions with enzymatic targets.
  • Halogenation: Fluorine at C6 is conserved in antibacterial intermediates (e.g., ), while additional halogens (e.g., Cl at C7 in ) may alter electronic properties and binding affinity.

Crystallographic and Spectral Data

  • Crystal Packing: The cyclopropyl-nitro derivative () crystallizes in a triclinic system with C–H···O/Cl interactions, while the amino-methoxy analog () adopts a monoclinic lattice (space group P21/n) with hydrogen-bonded water molecules.
  • Spectral Validation: IR and NMR data for cyclocondensed pyridoquinoxaline derivatives () confirm regioselective formation, applicable to structural verification of the target compound.

Q & A

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

  • Methodological Answer : SAR studies show that electron-withdrawing groups (F, Cl) at C6/C8 enhance antimicrobial activity, while bulky N1 substituents (cyclopropyl, benzyl) improve pharmacokinetics. Introduce bioisosteres (e.g., replacing ester with amide) to modulate solubility and target affinity .

Tables for Comparative Analysis

Property Ethyl 1-benzyl-6-fluoro-4-oxo analog Ethyl 6-iodo-4-oxo analog 7-Chloro-6-fluoro analog
Antimicrobial Activity Moderate (MIC: 2–8 µg/mL)High (MIC: 0.5–4 µg/mL)Low (MIC: 16–32 µg/mL)
Anticancer Activity Not reportedModerate (IC₅₀: 10–20 µM)High (IC₅₀: 2–5 µM)
Synthetic Yield 65–75%50–60%70–85%
Key Interactions C–H⋯O, π-π stackingIodo participation in couplingC–H⋯Cl, hydrophobic effects
Reference

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.